molecular formula C11H14N2 B15197615 2-(3-Ethylphenyl)-4,5-dihydro-1H-imidazole

2-(3-Ethylphenyl)-4,5-dihydro-1H-imidazole

Cat. No.: B15197615
M. Wt: 174.24 g/mol
InChI Key: JUUWAXUXFFJAPL-UHFFFAOYSA-N
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Description

2-(3-Ethylphenyl)-4,5-dihydro-1H-imidazole is a chemical compound belonging to the class of imidazoles, which are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of advanced purification techniques such as column chromatography ensures the production of high-purity 2-(3-Ethylphenyl)-4,5-dihydro-1H-imidazole.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Ethylphenyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding imidazole derivatives with higher oxidation states.

  • Reduction: Reduction reactions can produce reduced forms of the compound, which may exhibit different chemical and physical properties.

Scientific Research Applications

2-(3-Ethylphenyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to understand the behavior of imidazole derivatives in biological systems.

  • Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3-Ethylphenyl)-4,5-dihydro-1H-imidazole exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2-(3-Ethylphenyl)-4,5-dihydro-1H-imidazole is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include:

  • Imidazole: The parent compound with a simpler structure.

  • Benzimidazole: A compound with a fused benzene ring.

  • Indole: A compound with a fused pyrrole ring.

These compounds share similarities in their imidazole core but differ in their substituents and overall structure, leading to different chemical and biological properties.

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Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2-(3-ethylphenyl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C11H14N2/c1-2-9-4-3-5-10(8-9)11-12-6-7-13-11/h3-5,8H,2,6-7H2,1H3,(H,12,13)

InChI Key

JUUWAXUXFFJAPL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C2=NCCN2

Origin of Product

United States

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